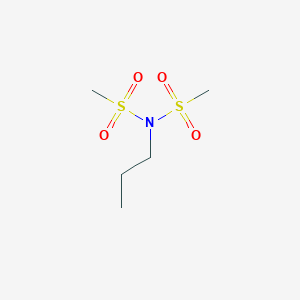
2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenylisoquinolinone core with a dimethylaminopropyl side chain, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinolinone core, followed by the introduction of the dimethylaminopropyl side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in monitoring and controlling the reaction parameters, ensuring the quality of the final product.
化学反応の分析
Types of Reactions
2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Dimethylaminopropylamine: A related compound with similar structural features.
Naphthalimide-based Molecules: These compounds share some structural similarities and are used in similar applications.
Uniqueness
What sets 2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one apart is its unique combination of a phenylisoquinolinone core and a dimethylaminopropyl side chain. This structure imparts specific chemical and biological properties that make it valuable for various applications.
特性
CAS番号 |
89707-57-3 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC名 |
2-[3-(dimethylamino)propyl]-1-phenylisoquinolin-3-one |
InChI |
InChI=1S/C20H22N2O/c1-21(2)13-8-14-22-19(23)15-17-11-6-7-12-18(17)20(22)16-9-4-3-5-10-16/h3-7,9-12,15H,8,13-14H2,1-2H3 |
InChIキー |
RKKJQOYGTGSTGN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C(=O)C=C2C=CC=CC2=C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



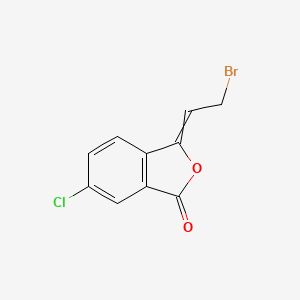
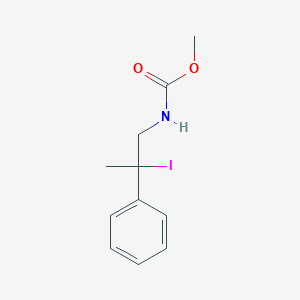
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
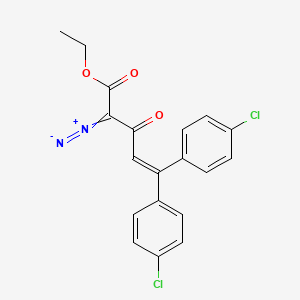
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
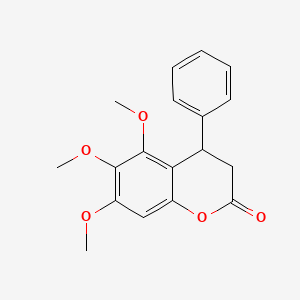
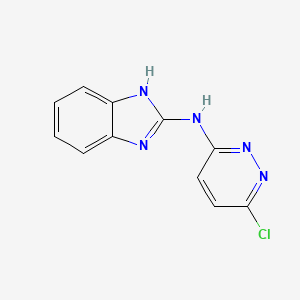
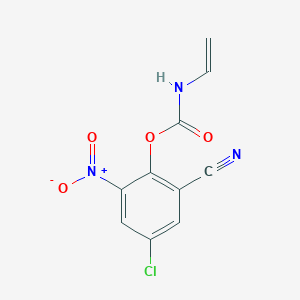
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
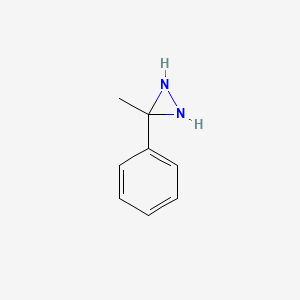
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
